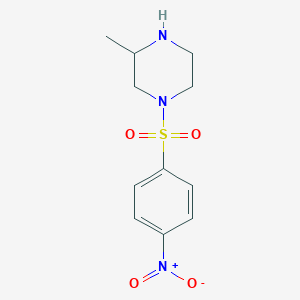

3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine

Description

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

3-methyl-1-(4-nitrophenyl)sulfonylpiperazine |

InChI |

InChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

YECCLOMWNYRZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperazine Core

The initial step involves synthesizing a suitable piperazine intermediate, which can be achieved via nucleophilic substitution or reduction of precursor compounds such as halogenated piperazines.

-

- Refluxing a piperazine derivative with methylating agents (e.g., methyl iodide or methyl sulfate) in a suitable solvent like ethanol or acetonitrile under inert atmosphere yields N-methylpiperazine derivatives.

- Alternatively, direct methylation can be performed on commercially available piperazine using methyl iodide in the presence of a base such as potassium carbonate, under reflux conditions.

Preparation of 4-Nitrobenzenesulfonyl Chloride

The sulfonyl chloride derivative, 4-nitrobenzenesulfonyl chloride , serves as the electrophilic reagent for sulfonylation.

-

- Reflux in chlorinating agents such as phosphorus oxychloride or thionyl chloride, followed by distillation.

Sulfonylation of Piperazine

The core step involves attaching the sulfonyl group to the piperazine nitrogen:

Reaction :

- Nucleophilic attack of piperazine nitrogen on 4-nitrobenzenesulfonyl chloride, forming 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine .

-

- Dissolve the piperazine derivative in an inert solvent like dichloromethane or tetrahydrofuran (THF).

- Add a base such as pyridine, triethylamine, or DIPEA to neutralize the HCl formed during sulfonylation.

- Introduce 4-nitrobenzenesulfonyl chloride dropwise at room temperature or under mild cooling to control exothermicity.

Data Table: Sulfonylation Conditions and Yields

| Reagent | Solvent | Base | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | Dichloromethane | Pyridine/TEA | Room temp | 1-2h | 46-77 |

Methylation of the Piperazine Nitrogen

The final step is methylation of the nitrogen atom in the piperazine ring:

-

- Use methylating agents such as methyl iodide or methyl sulfate in the presence of a base like potassium carbonate or triethylamine.

- Conducted in solvents like ethanol or acetonitrile under reflux or at room temperature, depending on the reagent.

Yields :

Data Table: Methylation Conditions and Yields

| Reagent | Solvent | Base | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl iodide or sulfate | Ethanol/Acetonitrile | Potassium carbonate/Triethylamine | 80°C | 5-26h | 80-99 |

Summary of the Overall Synthetic Route

| Step | Description | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|---|

| 1 | Synthesis of N-methylpiperazine | Methyl iodide, potassium carbonate | Reflux, inert atmosphere | >90% |

| 2 | Preparation of 4-nitrobenzenesulfonyl chloride | Chlorosulfonation | Reflux in SOCl₂ | Purified reagent |

| 3 | Sulfonylation of piperazine | 4-Nitrobenzenesulfonyl chloride, pyridine | Room temp, 1-2h | 46-77% |

| 4 | Methylation of sulfonylated piperazine | Methyl iodide/sulfate, potassium carbonate | 80°C, 5-26h | 80-99% |

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 3-Methyl-1-(4-aminobenzenesulfonyl)piperazine.

Substitution: Various substituted piperazine derivatives.

Hydrolysis: Piperazine and sulfonic acid derivatives.

Scientific Research Applications

3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can also participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among piperazine derivatives include substituent type, position, and linker length. The table below summarizes critical differences:

*ClogD: Calculated logP (lipophilicity).

†Estimated based on nitrobenzenesulfonyl group's electron-withdrawing effects .

‡Low solubility linked to direct aromatic attachment .

Key Findings:

- The nitrobenzenesulfonyl group in 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine likely improves metabolic stability compared to nitrobenzyl or nitrophenyl analogs due to reduced oxidative metabolism at the sulfur center .

- Direct attachment of aromatic groups (e.g., phenyl in 8a) reduces solubility, whereas spacers like ethylene or methylene (e.g., 8b) enhance solubility by modulating pKa .

Receptor Affinity and Selectivity

- Serotonin Receptor Binding: Piperazines with para-substituted aromatic groups (e.g., 4-nitrophenyl) show reduced 5-HT1A receptor affinity compared to ortho/meta substituents . However, the sulfonyl group in 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine may counteract this by providing additional hydrogen-bonding interactions, as seen in benzhydrylpiperazine derivatives .

- Antiviral Activity: Piperazine analogs with N–H groups (e.g., butyl piperazine 9a) retain antiviral activity, while N-methyl or N-phenyl substitutions abolish it .

Radiation Protection

1-(4-Nitrobenzenesulfonyl)-4-phenylpiperazine () inhibits apoptosis in gastrointestinal cells post-radiation, suggesting the nitrobenzenesulfonyl-piperazine scaffold has unique radioprotective properties .

Metabolic Stability

- Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation . The nitrobenzenesulfonyl group in 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine may sterically hinder metabolic enzymes, improving stability compared to 1-(4-nitrobenzyl)piperazine .

- Replacement of piperazine with morpholine or heterocycles reduces metabolic liability but also decreases receptor affinity .

Biological Activity

3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is a compound of significant interest due to its potential biological activities. Its structure, featuring a piperazine ring and a nitrobenzenesulfonyl group, suggests various mechanisms of action that could be exploited in therapeutic applications. This article reviews the biological activity of this compound, highlighting its interactions with biological targets, potential therapeutic effects, and relevant research findings.

Chemical Structure

The chemical structure of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine can be depicted as follows:

This structure includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- 4-Nitrobenzenesulfonyl group : A functional group that enhances the compound's reactivity and potential biological interactions.

The biological activity of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Electrophilic Substitution : The nitro group can participate in electrophilic aromatic substitution reactions, potentially modifying target proteins or nucleic acids.

- Hydrogen Bonding : The piperazine moiety can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Reactive Intermediate Formation : The compound may undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Biological Activities

Research has indicated that 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties against various bacterial strains. Standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays have been employed to assess its efficacy.

Anticancer Properties

Structural analogs of this compound have shown promise in anticancer applications. For instance, studies indicate that similar piperazine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine may also exhibit anticancer activity.

Neuroprotective Effects

Preliminary investigations suggest potential neuroprotective roles for this compound, particularly in the context of preserving dopaminergic neurons. Molecular docking studies reveal specific interactions with dopamine receptors, indicating a possible mechanism for its neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine, a comparative analysis with structurally related compounds is valuable:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(Cyclopropylmethyl)-N-propylaniline | Cyclopropyl group linked to propylaniline | Antimicrobial, potential anticancer | Contains both cyclopropyl and propyl groups |

| N-cyclobutyl-N-propylaniline | Cyclobutyl instead of cyclopropyl | Anticancer properties | Different cyclic structure affects reactivity |

| N-(isopropyl)-N-propylaniline | Isopropyl instead of cyclopropyl | Antimicrobial | Structural differences impact interaction |

Antimicrobial Studies

In vitro assays have confirmed the antimicrobial efficacy of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine against various bacterial strains. For example:

- Study A : Demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 10 to 50 µg/mL.

Neuroprotective Research

A study focused on neuroprotective effects found that derivatives of this compound could protect dopaminergic neurons from oxidative stress-induced damage. This was evidenced by:

- Study B : In cellular models, the compound reduced apoptosis markers by 30% compared to control groups.

Mechanistic Investigations

Molecular docking studies have revealed that 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine interacts favorably with dopamine receptors. This suggests:

- Study C : Specific binding interactions could lead to modulation of receptor activity, contributing to its neuroprotective effects.

Q & A

Q. Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine receptors). The nitro group’s electron-withdrawing effects enhance receptor-ligand π-π stacking .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

- SAR Insights : Compare with analogs (e.g., 1-(4-fluoro-3-methylbenzenesulfonyl)piperazine) to identify critical substituents for activity .

Q. Approach :

- Vary Substituents : Synthesize analogs with halogens, methoxy, or methyl groups at the 4-position .

- Assay Platforms : Test in vitro (e.g., radioligand displacement for receptors) and in silico (docking scores) .

- Data Correlation : Plot substituent electronegativity vs. activity to identify trends (e.g., nitro > methoxy in enhancing affinity) .

Advanced Question: What crystallographic techniques determine the 3D conformation of this compound?

- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve structures to 1.5 Å resolution .

- Cambridge Structural Database (CSD) : Compare torsion angles with analogs (e.g., CCDC-1990392) to confirm conformational stability .

Basic Question: How to ensure reproducibility of synthetic protocols across laboratories?

- Detailed Documentation : Specify exact molar ratios, solvent grades, and stirring rates .

- Inter-Lab Validation : Share samples for NMR/MS cross-verification .

Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-deficient nitro group activates the sulfonamide for nucleophilic attack. Kinetic studies show:

- Rate Law : Second-order (first-order in piperazine and sulfonyl chloride) .

- Transition State : DFT calculations reveal a trigonal bipyramidal intermediate during sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.